1-(Thiophen-3-yl)propan-2-ol

Overview

Description

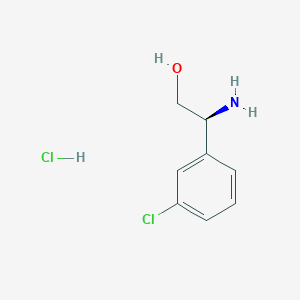

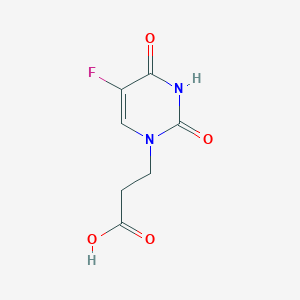

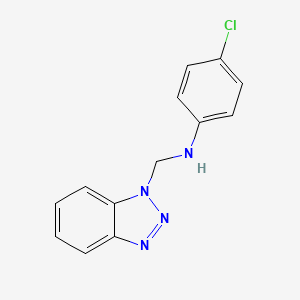

1-(Thiophen-3-yl)propan-2-ol is a chemical compound with the CAS number 62119-78-2 . It is an impurity of Duloxetine, an antidepressant medication used to treat major depressive disorder .

Synthesis Analysis

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

The molecular formula of this compound is C7H10OS . The molecular weight is 142.22 g/mol .Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

- 1-(Thiophen-3-yl)propan-2-ol has been utilized in the synthesis of hydroxy pyrazolines, contributing to the development of new organic compounds with potential applications in various fields of chemistry (Parveen, Iqbal, & Azam, 2008).

Intermediate in Pharmaceutical Synthesis

- This compound is noted as an important intermediate in the synthesis of antidepressants like R-Duloxetine, highlighting its role in medicinal chemistry and drug development (Wu et al., 2017).

Development of Novel Heterocyclic Compounds

- It is also instrumental in the creation of substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols, showcasing its versatility in the formation of heterocyclic compounds (Os'kina & Tikhonov, 2017).

Electropolymerization and Material Science

- This compound has been used in the synthesis of β-diketonate copper(II) complexes, which are further applied in electropolymerization processes, indicating its significance in material science and engineering (Oyarce et al., 2017).

Anticancer and Antioxidant Properties

- Research has explored the potential anticancer and antioxidant properties of hydroxyl-containing benzo[b]thiophene analogs, which are structurally related to this compound. These compounds have shown selectivity towards certain cancer cells, suggesting a possible area of application in cancer therapy (Haridevamuthu et al., 2023).

Crystal and Molecular Structure Analysis

- Studies on the crystal and molecular structures of thiophene-containing compounds provide insights into their potential applications in various fields such as pharmaceuticals and material science (Nagaraju et al., 2018).

Dual Receptor Antagonism in Psychopharmacology

- Thiophene derivatives have been found to exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, suggesting their relevance in the development of new antidepressants beyond SSRIs (Takeuchi et al., 2003).

Environmental and Industrial Applications

- Some derivatives of this compound, like fluorescent markers synthesized from industrial waste, have been assessed for toxicity in various biological models. This indicates its potential application in environmental monitoring and biodiesel quality control (Pelizaro et al., 2019).

Corrosion Inhibition

- Certain tertiary amines derived from this compound have demonstrated effectiveness as corrosion inhibitors for carbon steel, suggesting applications in materials protection and engineering (Gao, Liang, & Wang, 2007).

Mechanism of Action

Target of Action

Thiophene derivatives, which include 1-(thiophen-3-yl)propan-2-ol, have been found to exhibit a variety of biological effects . They are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit enzyme activity, modulate receptor function, or alter ion channel conductivity .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infection, and more .

Pharmacokinetics

It is known that thiophene derivatives, like many organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in receptor signaling, modulation of ion channel function, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances . .

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name |

1-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNKFBAAGCSCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)

![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)

![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)